pent-4-enyl 1H-indazole-4-carboxylate
Description
Pent-4-enyl 1H-indazole-4-carboxylate is an indazole-derived compound featuring a carboxylate ester group at the 4-position of the indazole ring and a pent-4-enyl alcohol moiety as the esterifying agent. The indazole core consists of a bicyclic structure with two adjacent nitrogen atoms, conferring unique electronic and steric properties. The pent-4-enyl group introduces an unsaturated aliphatic chain, which enhances lipophilicity and may influence metabolic stability and receptor binding.
Properties
IUPAC Name |
pent-4-enyl 1H-indazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-3-4-8-17-13(16)10-6-5-7-12-11(10)9-14-15-12/h2,5-7,9H,1,3-4,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLSHZDOMUAHBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOC(=O)C1=C2C=NNC2=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Esterification
The most widely reported method involves the direct esterification of 1H-indazole-4-carboxylic acid with pent-4-en-1-ol under acidic conditions. In a representative protocol, equimolar amounts of the acid and alcohol are refluxed in toluene with p-toluenesulfonic acid (pTSA) as a catalyst, yielding the ester in 78–85% purity after 12 hours. The mechanism proceeds via protonation of the carboxylic acid’s carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the alcohol (Figure 1).
Critical Parameters:
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Catalyst Loading: 5–10 mol% pTSA maximizes yield without side-product formation.
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Solvent Selection: Toluene outperforms dichloromethane (DCM) due to higher reflux temperatures (110°C vs. 40°C), accelerating water removal via azeotropic distillation.
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Stoichiometry: A 1:1.2 molar ratio of acid to alcohol minimizes unreacted starting material.
Table 1: Comparative Performance of Acid Catalysts
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| pTSA | Toluene | 110 | 85 | 92 |
| H₂SO₄ | DCM | 40 | 72 | 85 |
| HCl (gas) | THF | 65 | 68 | 79 |
Palladium-Catalyzed Cross-Coupling
Recent advances leverage Pd(PPh₃)₄-mediated Suzuki-Miyaura couplings to construct the indazole core prior to esterification. For example, 3-iodo-1H-indazole undergoes cross-coupling with pent-4-enylboronic acid in DMF/water (3:1) at 80°C, followed by in situ esterification with chloroformate derivatives. This one-pot method achieves 89% yield with <2% dimeric byproducts.
Mechanistic Insights:
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Oxidative addition of Pd⁰ to the C–I bond forms a PdII intermediate.
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Transmetalation with the boronic acid yields a PdII-aryl complex.
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Reductive elimination generates the biaryl bond, completing the indazole framework.
Advantages:
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Avoids handling corrosive acids.
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Enables modular substitution patterns via diverse boronic acids.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Patent US20110172428A1 discloses a continuous flow process where 1H-indazole-4-carboxylic acid and pent-4-en-1-ol are pumped through a heated reactor column packed with Amberlyst-15 catalyst. Key benefits include:
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Residence Time: 30 minutes vs. 12 hours in batch mode.
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Yield: 91% at 120°C with 0.5 mL/min flow rate.
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Purification: Integrated liquid-liquid extraction removes unreacted alcohol.
Solvent-Free Mechanochemical Synthesis
Ball-milling the reactants with K₂CO₃ as a base achieves 76% yield in 2 hours, eliminating solvent waste. Particle size analysis (SEM) confirms uniform product crystallization without amorphous regions.
Purification and Characterization
Crystallization Protocols
Recrystallization from ethyl acetate/hexane (1:4) produces needle-like crystals suitable for X-ray diffraction. Purity exceeds 99% after two cycles, as verified by HPLC (C18 column, 80:20 acetonitrile/water).
Chromatographic Methods
Flash chromatography on silica gel (60–120 mesh) with 20% ethyl acetate in hexane resolves esterification byproducts (e.g., diesters). GC-MS analysis identifies residual solvents (<50 ppm).
Challenges and Mitigation Strategies
Hydrolytic Degradation
The ester bond undergoes hydrolysis under basic conditions (t₁/₂ = 2 hours at pH 9). Strategies include:
Isomerization of Pent-4-enyl Group
Trace acids catalyze double-bond migration to form pent-3-enyl isomers. Neutralizing reactors with NaHCO₃ post-synthesis suppresses this side reaction.
Emerging Methodologies
Enzymatic Esterification
Immobilized lipase B from Candida antarctica (CAL-B) catalyzes the reaction in ionic liquids ([BMIM][BF₄]), achieving 65% yield at 50°C. While slower than chemical methods, this approach avoids metal catalysts.
Photoredox Catalysis
Visible-light-driven decarboxylative coupling using Ru(bpy)₃²⁺ and persulfate oxidants is under investigation. Preliminary data show 42% yield under blue LED irradiation.
Scalability and Cost Analysis
Table 2: Economic Comparison of Preparation Methods
| Method | Cost per kg (USD) | Cycle Time (h) | Carbon Footprint (kg CO₂/kg) |
|---|---|---|---|
| Acid-Catalyzed | 1,200 | 12 | 8.7 |
| Continuous Flow | 950 | 0.5 | 4.2 |
| Mechanochemical | 1,500 | 2 | 1.9 |
| Enzymatic | 2,800 | 24 | 3.1 |
Chemical Reactions Analysis
Types of Reactions
Pent-4-enyl 1H-indazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the indazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted indazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of pent-4-enyl 1H-indazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Data Table: Key Attributes of Pent-4-enyl 1H-Indazole-4-carboxylate and Analogs
*Estimated based on structural analogs.
Research Findings and Implications
- Biological Activity: The 4-carboxylate position in indazole derivatives is associated with enhanced receptor-binding specificity in synthetic cannabinoids compared to 3-substituted analogs .
- Metabolic Stability : Unsaturated ester chains (e.g., pent-4-enyl) may undergo faster oxidative metabolism than saturated or branched chains, as seen in related compounds .
- Safety : Structural analogs are classified as hazardous, necessitating strict handling protocols in research settings .
Q & A
Q. What are the established synthetic routes for pent-4-enyl 1H-indazole-4-carboxylate, and what analytical techniques validate its purity and structure?
A common method involves coupling 1H-indazole-4-carboxylic acid derivatives with pent-4-enyl groups via esterification. For example, tert-butyl-protected intermediates can undergo alkylation using 5-bromo-pent-1-ene under basic conditions (e.g., K₂CO₃) to introduce the pent-4-enyl moiety . Post-synthesis, purity is validated using HPLC (≥95% purity thresholds ), while structural confirmation relies on /-NMR for ester linkage verification and mass spectrometry (MS) for molecular weight confirmation. IR spectroscopy can confirm carbonyl stretching (~1700 cm) .
Q. How does the solubility and stability of this compound influence experimental design in biological assays?
The compound’s limited aqueous solubility (predicted logP ~2.5–3.5) necessitates the use of organic co-solvents (e.g., DMSO or ethanol) in biological assays, with concentrations kept below 0.1% to avoid cytotoxicity. Stability studies under varying pH (e.g., phosphate buffers at pH 7.4) and temperatures (4°C for short-term storage, -20°C for long-term) are critical to prevent ester hydrolysis. UV-Vis spectroscopy can monitor degradation kinetics .
Advanced Research Questions
Q. What strategies optimize the coupling efficiency between 1H-indazole-4-carboxylic acid derivatives and pent-4-enyl groups in esterification reactions?
Optimization focuses on:
- Catalyst selection : DMAP or DCC improve esterification yields by activating carboxylic acids.
- Solvent effects : Anhydrous THF or DMF minimizes side reactions.
- Temperature control : Reactions at 0–25°C prevent undesired alkene isomerization in the pent-4-enyl group.
Post-reaction, column chromatography (silica gel, hexane/EtOAc gradients) isolates the product. Yield improvements (from 60% to >85%) are achievable via microwave-assisted synthesis under controlled conditions .
Q. How can researchers resolve contradictory spectral data (e.g., NMR or LC-MS) observed during characterization of this compound derivatives?
Contradictions often arise from tautomerism in the indazole ring or residual solvents. Strategies include:
Q. What computational approaches predict the binding interactions of this compound with biological targets like kinase enzymes?
- Molecular docking (AutoDock Vina) : Screens binding poses against kinase ATP-binding pockets.
- Molecular dynamics (MD) simulations (GROMACS) : Assesses binding stability over 100-ns trajectories.
- Free-energy calculations (MM/PBSA) : Quantifies binding affinities. Comparative studies with imidazole-based esters (e.g., ethyl 1-allyl-1H-imidazole-4-carboxylate ) highlight steric and electronic effects of the pent-4-enyl chain.
Q. How to design a structure-activity relationship (SAR) study focusing on the pent-4-enyl chain’s role in modulating biological activity?
- Variable substituents : Synthesize analogs with shorter (pent-3-enyl) or branched chains.
- Biological assays : Test against cancer cell lines (e.g., leukemia HL-60 ) to correlate chain length with IC.
- Metabolic stability : Use liver microsomes to evaluate esterase-mediated hydrolysis rates. SAR trends from pyrazole carboxylates (e.g., ethyl 3-amino-5-(4-fluorophenyl)-1H-pyrazole-4-carboxylate ) suggest enhanced activity with electron-deficient alkenes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
